2-Aminoethanesulfonic tetracosanoic anhydride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Lignoceroyl Taurine can be synthesized through the reaction of lignoceric acid with taurine. The reaction typically involves the activation of lignoceric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions and using efficient purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Lignoceroyl Taurine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by FAAH, leading to the formation of lignoceric acid and taurine.
Oxidation: Can be oxidized to form corresponding sulfonic acids and other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: FAAH enzyme, physiological conditions (pH 7.4, 37°C).
Major Products Formed
Hydrolysis: Lignoceric acid and taurine.
Oxidation: Sulfonic acids and other oxidized derivatives.
Scientific Research Applications
N-Lignoceroyl Taurine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of taurine-conjugated fatty acids.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and inflammation.
Industry: Used in the development of bioactive lipids and as a reference standard in lipidomics research.
Mechanism of Action
N-Lignoceroyl Taurine exerts its effects primarily through interaction with FAAH, which hydrolyzes the compound into lignoceric acid and taurine . It also activates members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These interactions influence various cellular processes, including inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
N-Arachidonoyl Taurine: Another taurine-conjugated fatty acid with similar biological activities.
N-Oleoyl Taurine: Known for its role in lipid signaling and metabolism.
N-Palmitoyl Taurine: Involved in cellular signaling pathways.
Uniqueness
N-Lignoceroyl Taurine is unique due to its long lignoceric acid chain, which influences its interaction with enzymes and receptors differently compared to other taurine-conjugated fatty acids . Its specific activation of TRPV1 and TRPV4 channels also sets it apart from similar compounds .
Properties
Molecular Formula |
C26H53NO4S |
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Molecular Weight |
475.8 g/mol |
IUPAC Name |
2-aminoethylsulfonyl tetracosanoate |
InChI |
InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)31-32(29,30)25-24-27/h2-25,27H2,1H3 |
InChI Key |
GLXKZOPTGNEHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OS(=O)(=O)CCN |
Origin of Product |
United States |
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